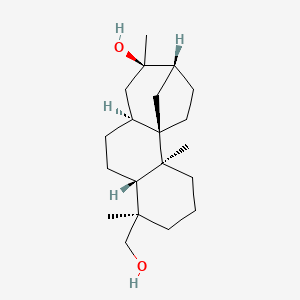
Stemarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stemarin is a natural product found in Stemodia maritima with data available.
Applications De Recherche Scientifique
Chemical Synthesis of Stemarin
This compound can be synthesized through various methods, including the allene photoaddition technique. This method involves the use of a 9(11)-podocarpen-12-one intermediate, leading to the formation of stemarane structures. The synthesis process includes several steps such as protection of functional groups and selective reactions to achieve the desired stereochemistry .
Table 1: Key Steps in the Synthesis of this compound
| Step | Description |
|---|---|
| 1 | Allene photoaddition at low temperatures |
| 2 | Methylation at C(13) |
| 3 | Protection of carbonyl groups |
| 4 | Oxidative cleavage and reduction processes |
| 5 | Final rearrangement to obtain this compound structure |
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Research indicates that stemarane diterpenes possess anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Properties
Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This property suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial effects of this compound have been documented against several bacterial strains. For instance, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent .
Anticancer Potential
Research has explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that this compound can trigger cell death in various cancer cell lines, making it a subject of interest for cancer therapy research .
Table 2: Summary of Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several case studies highlight the applications and effectiveness of this compound in different contexts:
-
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in inflammation markers compared to control groups. This suggests its potential use in managing conditions such as arthritis or other inflammatory disorders. -
Case Study 2: Antimicrobial Efficacy
A laboratory investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition, supporting its application as an alternative antimicrobial agent. -
Case Study 3: Cancer Research
In vitro experiments on breast cancer cell lines revealed that this compound treatment resulted in increased apoptotic cells compared to untreated controls. This finding emphasizes its potential role in developing new cancer therapies.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1R,2S,6R,7R,10S,12R,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadecan-12-ol |
InChI |
InChI=1S/C20H34O2/c1-17(13-21)8-4-9-18(2)16(17)6-5-15-11-19(3,22)14-7-10-20(15,18)12-14/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19-,20-/m1/s1 |
Clé InChI |
FTJVSKZQYPUTJW-WLWSEXLFSA-N |
SMILES isomérique |
C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@]24CC[C@H](C4)[C@](C3)(C)O)C)CO |
SMILES canonique |
CC1(CCCC2(C1CCC3C24CCC(C4)C(C3)(C)O)C)CO |
Synonymes |
stemarin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















